8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through various methods:
Cyclization of Pyrrole Derivatives: One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate.
Multicomponent Reactions: Another efficient method is the one-pot four-component condensation reaction. This involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide in methanol at room temperature.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Scientific Research Applications
8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory, antitumor, and kinase inhibitory agent.
Industry: Utilized in the development of new pharmaceuticals and organic materials.
Mechanism of Action
The exact mechanism of action of 8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antitumor Activity: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds in the pyrrolopyrazine family:
5H-Pyrrolo[2,3-b]pyrazine: Exhibits more kinase inhibitory activity compared to this compound.
Pyrrolo[1,2-a]pyrazine Derivatives: Generally show a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
8-(2-phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C15H18N2/c1-2-4-13(5-3-1)6-7-14-8-10-17-11-9-16-12-15(14)17/h1-5,8,10,16H,6-7,9,11-12H2 |
InChI Key |
ORVNBBQEZWTVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=C2CN1)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.